molecular formula C11H14N4 B175316 3-(Pipérazin-1-yl)-1H-indazole CAS No. 131633-88-0

3-(Pipérazin-1-yl)-1H-indazole

Numéro de catalogue B175316
Numéro CAS: 131633-88-0
Poids moléculaire: 202.26 g/mol
Clé InChI: HCNSJWYUKDBQNO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-(Piperazin-1-YL)-1H-indazole” is a chemical compound. Its structure was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .


Molecular Structure Analysis

The molecular structure of “3-(Piperazin-1-YL)-1H-indazole” was analyzed using SCXRD, DFT, and molecular docking .


Chemical Reactions Analysis

The synthesis of the 2-(piperazin-1-yl) quinolines derivatives was explained through several chemical reactions: acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .


Physical And Chemical Properties Analysis

The molecular weight of “3-(Piperazin-1-YL)-1H-indazole” is 144.21 g/mol .

Applications De Recherche Scientifique

Activité antibactérienne

Un dérivé structurellement modifié du 3-(pipérazin-1-yl)-1,2-benzothiazole a été synthétisé et évalué pour son activité antibactérienne . Le composé a montré une bonne activité contre Bacillus subtilis et Staphylococcus aureus avec une concentration minimale inhibitrice (CMI) de 500 µg/mL .

Conception de médicaments

Le composé a été évalué pour son aptitude à la conception de médicaments ou sa « médicamentalité » selon la règle des cinq de Lipinski (RO5) . Cette règle est un ensemble de cinq propriétés moléculaires qui sont importantes pour la pharmacocinétique d’un médicament dans le corps humain, notamment l’absorption, la distribution, le métabolisme et l’excrétion.

Substances médicamenteuses antipsychotiques

Les dérivés du 3-(pipérazin-1-yl)-1,2-benzothiazole agissent comme antagonistes de la dopamine et de la sérotonine et sont utilisés comme substances médicamenteuses antipsychotiques .

Agents antifongiques

Une nouvelle série de 6-substitués-4-méthyl-3-(4-arylpipérazin-1-yl)cinnolines a été synthétisée en tant qu’agents antifongiques potentiels .

Synthèse d’autres composés

Le 3-(pipérazin-1-yl)-1H-indazole est couramment utilisé comme réactif pour la synthèse d’autres composés.

Catalyseur pour certaines réactions

Le composé est également utilisé comme catalyseur pour certaines réactions.

Ligand en chimie de coordination

En chimie de coordination, le composé est utilisé comme ligand.

Inhibiteur enzymatique

Le composé est également utilisé comme inhibiteur d’enzymes.

Safety and Hazards

This compound is harmful if swallowed. It may cause an allergic skin reaction and serious eye irritation .

Orientations Futures

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . The synthesized compounds were also screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active .

Propriétés

IUPAC Name

3-piperazin-1-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-4-10-9(3-1)11(14-13-10)15-7-5-12-6-8-15/h1-4,12H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNSJWYUKDBQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564433
Record name 3-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131633-88-0
Record name 3-(Piperazin-1-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 1-benzenesulfonyl-3-(1-phenoxycarbonyl-4-piperazinyl)-1H-indazole (31.3 g, 67.7 mmol) in ethanol (500 ml) was added 50% KOH (aq.) (100 g of KOH in 100 g H2O) at room temperature. The reaction mixture was warmed to reflux for 6.5 hours and cooled to room temperature. After adjusting the pH to about two using HCl (con., 120 ml), the volatiles were removed under reduced pressure. The remaining residue was diluted with water and removed via filtration. The aqueous filtrate was washed with EtOAc and basified to pH=8 using 50% NaOH (aq.). The product was extracted into 10:1 dichloromethane/isopropylalcohol. The combined organics were dried (MgSO4), filtered, and concentrated to give 13.0 g of desired 3-piperazin-1-yl-1H-indazole as a brown solid which was used without further purification.
Name
1-benzenesulfonyl-3-(1-phenoxycarbonyl-4-piperazinyl)-1H-indazole
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-(1H-indazol-3-yl)-1-piperazinecarbonitrile (8.0 g, 40 mmol) and 25% H2SO4 (100 ml) was stirred at reflux for 4.5 hours. The reaction was cooled in an ice bath and made basic by the dropwise addition of 50% NaOH. The basic solution was extracted with ethyl acetate. The ethyl acetate was washed with H2O, dried with MgSO4, and concentrated to afford 5.2 g (73% of the desired compound, as a solid. The solid was recrystallized twice from toluene to afford 3.0 g of 3-(1-piperazinyl)-1H-indazole, m.p.=153°-155° C.
Name
4-(1H-indazol-3-yl)-1-piperazinecarbonitrile
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods III

Procedure details

To a suspension of 1-benzenesulfonyl-3-(1-phenoxycarbonyl-4-piperazinyl)-1H-indazole (31.3 g, 67.7 mmol) in ethanol (500 ml) was added 50% KOH (aq.) (100 g of KOH in 100 g H2O) at room temperature. The reaction mixture was warmed to reflux for 6.5 hours and cooled to room temperature. After adjusting the pH to about two using HCl (con., 120 ml), the volatiles were removed under reduced pressure. The remaining residue was diluted with water and removed via filtration. The aqueous filtrate was washed with EtOAc and basified to pH=8 using 50% NaOH (aq.). The product was extracted into 10:1 dichloromethane/isopropylalcohol. The combined organics were dried (MgSO4), filtered, and concentrated to give 13.0 of desired 3-piperazin-1-yl-1H-indazole as a brown solid which was used without further purification.
Name
1-benzenesulfonyl-3-(1-phenoxycarbonyl-4-piperazinyl)-1H-indazole
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperazin-1-YL)-1H-indazole
Reactant of Route 2
Reactant of Route 2
3-(Piperazin-1-YL)-1H-indazole
Reactant of Route 3
Reactant of Route 3
3-(Piperazin-1-YL)-1H-indazole
Reactant of Route 4
Reactant of Route 4
3-(Piperazin-1-YL)-1H-indazole
Reactant of Route 5
Reactant of Route 5
3-(Piperazin-1-YL)-1H-indazole
Reactant of Route 6
3-(Piperazin-1-YL)-1H-indazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.